molecular formula C14H22O2 B079477 4-tert-Octylresorcinol CAS No. 28122-52-3

4-tert-Octylresorcinol

Cat. No. B079477
CAS RN: 28122-52-3
M. Wt: 222.32 g/mol
InChI Key: YQOJNENEFSZINP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Octylresorcinol and related compounds involves several chemical processes, highlighting the complexities and intricacies of producing such chemicals. For instance, a study described the resorcinol-templated synthesis of a cofacial terpyridine in crystalline π-stacked columns, showcasing a templated stereospecific and near-quantitative synthesis in the solid state with sensitivities to peripheral groups attached to the template (Dutta, Bučar, & MacGillivray, 2011).

Molecular Structure Analysis

The molecular structure of 4-tert-Octylresorcinol and its derivatives plays a crucial role in their chemical properties and functionalities. For example, the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was synthesized, and its crystal structure determined by X-ray diffraction analysis reveals insights into its structural characteristics (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 4-tert-Octylresorcinol are influenced by its structure. A study on copper(II)-mediated autoxidation of tert-butylresorcinols found direct oxygenation at activated positions, providing insights into the oxidative behavior and potential chemical reactions of similar compounds (Ling et al., 2003).

Physical Properties Analysis

The physical properties of 4-tert-Octylresorcinol derivatives, such as solubility, crystallinity, and thermal stability, are key to their application in various fields. Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol indicate noncrystalline, readily soluble polymers with high thermal stability, useful for creating flexible and tough films (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential environmental impact of 4-tert-Octylresorcinol, are significant for understanding its safe use and disposal. The transformation of 4-tert-octylphenol by UV irradiation and by an H_2O_2/UV process in aqueous solution highlights its degradation pathways and products, relevant for assessing its environmental persistence and toxicity (Mazellier & Leverd, 2003).

Scientific Research Applications

  • Endocrine Disruption and Allergic Immune Responses : 4-tert-Octylphenol, a related compound, is an endocrine disruptor influencing allergic immune responses. It enhances interleukin-4 production in T cells through NF-AT activation, impacting allergic reactions (Lee, Kim, & Kim, 2004).

  • Detection of Environmental Hazards : The compound's toxic nature at nanomolar levels is significant, especially given its wide use as an intermediate substance. Advanced methods like voltammetry on polymer/CNT coated electrodes have been developed for its detection in water (Wan, Yang, Cai, Song, & Yang, 2013).

  • Solid-Phase Extraction Adsorbent : Multiwalled carbon nanotubes (MWNTs) show potential as a solid-phase extraction adsorbent for 4-tert-Octylresorcinol, providing a method for detecting it in environmental water samples (Cai, Jiang, Liu, & Zhou, 2003).

  • Sorption and Remobilization in Aquatic Systems : Its behavior in aquatic systems, particularly in terms of sorption and desorption processes, is a crucial area of study. Understanding this helps in assessing its environmental impact (Zhou, 2006).

  • Sensitive and Selective Preconcentration : Modified nanoparticles have been used for the preconcentration of 4-tert-Octylresorcinol from aqueous samples, demonstrating the compound's presence and effects in various environments (Akkaya, Bozyiğit, & Bakırdere, 2019).

  • Effects on Male Reproductive System : It acts as a weak estrogenic substance, and studies on rats have shown its effects on the male reproductive system, including changes in hormone levels and reproductive organ weights (Hossaini, Dalgaard, Vinggaard, Pakarinen, & Larsen, 2003).

  • Estrogenic Activity Study : Its estrogenic activity has been evaluated using various assays, contributing to our understanding of how such chemicals can disrupt reproduction by altering steroid receptor function (Laws, Carey, Ferrell, Bodman, & Cooper, 2000).

  • Environmental Water Pollution and Ecotoxicity : A comprehensive review of 4-tert-Octylphenol's activities in environmental waters, its interference with endocrine systems, and related toxicities emphasizes the need for more knowledge about its endocrine activities (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).

  • Optical Adsorbent for Cerium(III) Detection : Its use in developing optical adsorbents for detecting and extracting cerium (Ce(III)) ions from waste effluents highlights its application in waste management and environmental protection (Awual, Yaita, & Shiwaku, 2013).

  • Magnetic Recovery in Water Treatment : The study of magnetic-activated carbons for the removal of 4-tert-Octylphenol and other xenoextrogen compounds from water, presenting a sustainable approach to water treatment (Borghi & Fabbri, 2014).

Safety And Hazards

4-tert-Octylresorcinol can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of water .

Future Directions

While specific future directions for 4-tert-Octylresorcinol are not detailed in the available resources, it’s worth noting that the field of chemistry continues to evolve with the development of new methodologies and technologies. The understanding and manipulation of oxidation states in organic molecules remain pivotal to the conversion of functional groups and the synthesis of new structural motifs .

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOJNENEFSZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277762
Record name 4-tert-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Octylresorcinol

CAS RN

28122-52-3
Record name 28122-52-3
Source DTP/NCI
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Record name 4-tert-Octylresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Octylresorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R kumar Rajendran, SL Huang, CC Lin… - Bioresource …, 2017 - Elsevier
… M1 and M2 were identified as 4-tert-octylcatechol and 4-tert-octylresorcinol, respectively. … For this major degradation pathway, 4-tert-octylcatechol (M1) and 4-tert-octylresorcinol (M2) …
Number of citations: 27 www.sciencedirect.com

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